4-Fluoro-2,3-dimethoxybenzaldehyde
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Overview
Description
4-Fluoro-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and two methoxy groups at the 2- and 3-positions. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2,3-dimethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoro-2,3-dimethoxytoluene with an oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction proceeds under reflux conditions, leading to the formation of the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using safer and more efficient oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2,3-dimethoxybenzoic acid.
Reduction: 4-Fluoro-2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2,3-dimethoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and enhance the efficacy of conventional drugs .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2,3-dimethoxytoluene: A precursor in the synthesis of 4-fluoro-2,3-dimethoxybenzaldehyde.
4-Fluoro-2,3-dimethoxybenzoic acid: An oxidation product of this compound.
4-Fluoro-2,3-dimethoxybenzyl alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its fluorine atom and methoxy groups influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2,3-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXUJZCQKBKJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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